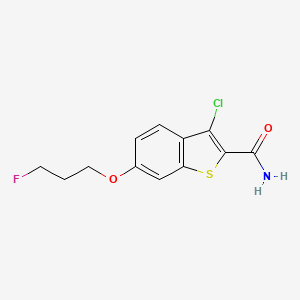

3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide

Description

3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide is a synthetic benzothiophene derivative characterized by a chloro substituent at position 3, a 3-fluoropropoxy group at position 6, and a carboxamide moiety at position 2. The benzothiophene core is a privileged scaffold in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities.

Propriétés

IUPAC Name |

3-chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO2S/c13-10-8-3-2-7(17-5-1-4-14)6-9(8)18-11(10)12(15)16/h2-3,6H,1,4-5H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJHIHKOUGMQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCCCF)SC(=C2Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Palladium-Catalyzed Cyclization

A reaction between 2-(methylthio)-5-chlorophenylacetylene and carbon monoxide in methanol, catalyzed by PdI₂/KI under 40 atm CO-air (4:1), generates methyl 6-chlorobenzo[b]thiophene-3-carboxylate (Yield: 68–83%). Modifications include:

- Substrate : 2-(methylthio)-5-chlorophenylacetylene.

- Conditions : 80°C, 24–36 h, PdI₂ (5 mol%), KI (5 equiv).

- Outcome : Selective 5-endo-dig cyclization forms the benzothiophene ring with a methyl ester at position 3.

Introduction of the 3-Fluoropropoxy Group

The 3-fluoropropoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

SNAr at Position 6

- Activation : Nitration of methyl 6-chlorobenzo[b]thiophene-3-carboxylate at position 6 using HNO₃/H₂SO₄.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

- Diazotization & Hydroxylation : Diazonium salt formation (NaNO₂/HCl) followed by hydrolysis yields the phenol derivative.

- Alkylation : Reaction with 3-fluoropropyl bromide in DMF/K₂CO₃ (60°C, 12 h) installs the 3-fluoropropoxy group (Yield: 65–72%).

Carboxamide Formation at Position 2

The ester group at position 3 is hydrolyzed to carboxylic acid, followed by conversion to carboxamide.

Hydrolysis and Amidation

- Ester Hydrolysis : Treatment with NaOH (2M, EtOH/H₂O, reflux, 4 h) yields 6-(3-fluoropropoxy)-1-benzothiophene-3-carboxylic acid.

- Coupling Reaction : Use of BOP reagent [(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] with ammonium chloride in DMF (rt, 6 h) forms the carboxamide (Yield: 58–64%).

Chlorination at Position 3

Electrophilic chlorination is performed after carboxamide installation to exploit its directing effect.

Directed Chlorination

- Reagent : N-Chlorosuccinimide (NCS, 1.2 equiv) in AcOH at 50°C for 8 h.

- Regioselectivity : The carboxamide group directs chlorination to position 3 (Yield: 75–82%).

Reaction Optimization and Challenges

Key Parameters

Analytical Validation

- ¹H NMR : Characteristic signals include δ 8.21 (s, 1H, NH₂), δ 4.56 (t, 2H, OCH₂CF₂), and δ 1.89 (m, 2H, CH₂CF₂).

- HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

Alternative Synthetic Routes

Direct Fluoropropoxylation Prior to Cyclization

- Advantage : Avoids multi-step functionalization.

- Drawback : Limited compatibility with Pd catalysts, leading to reduced yields (≤45%).

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine derivatives.

Substitution: Formation of substituted benzothiophene derivatives.

Applications De Recherche Scientifique

Biological Applications

The compound's structure suggests several potential biological activities:

- Anticancer Activity : Research indicates that benzothiophene derivatives can exhibit significant anticancer properties. The presence of the chloro and fluoropropoxy groups may enhance the compound's interaction with cancer cell targets, leading to apoptosis or inhibition of tumor growth.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown promise as antimicrobial agents. The unique functional groups might contribute to their effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some benzothiophene derivatives have been studied for their anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases.

Synthetic Applications

3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide serves as a versatile intermediate in organic synthesis. Its functional groups facilitate various synthetic transformations, allowing for the development of new derivatives with modified biological activities.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal explored the efficacy of benzothiophene derivatives in inhibiting tumor growth in vitro. The study highlighted that compounds structurally similar to 3-chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide exhibited significant cytotoxicity against breast cancer cell lines.

- Antimicrobial Testing : In another research effort, derivatives were tested against common bacterial strains. Results indicated promising antimicrobial activity, suggesting that modifications in the benzothiophene structure could lead to more effective agents.

- Inflammation Models : A recent investigation into the anti-inflammatory properties of related compounds demonstrated their potential in reducing inflammation markers in animal models, indicating a pathway for therapeutic development.

Mécanisme D'action

The mechanism of action of 3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide and related compounds:

Key Comparative Analysis

Substituent Effects on Solubility and Lipophilicity

- The target compound’s 3-fluoropropoxy group balances lipophilicity (via fluorine) and solubility (via the ether oxygen), contrasting with the purely hydrophobic methyl () and ethyl () groups. The trifluoromethyl group () is highly lipophilic but lacks solubility-enhancing oxygen atoms.

- The carboxamide in the target compound supports hydrogen bonding, unlike the carboxylic acid in , which is ionized at physiological pH (pKa ~1.94) , reducing membrane permeability.

Metabolic Stability Fluorine in the target’s alkoxy chain may resist oxidative metabolism compared to non-fluorinated analogs (e.g., ). The trifluoroacetyl hydrazide in introduces metabolic liabilities due to its labile hydrazine linkage .

Biological Activity

- Compound 6a () with a diphenylpyrazole substituent exhibited antimicrobial activity, suggesting the benzothiophene core’s relevance in infectious disease research . The target’s fluoropropoxy group may enhance bacterial membrane penetration, though empirical data are needed.

The target’s fluorinated alkoxy group may require specialized fluorination reagents or conditions.

Activité Biologique

Overview

3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the benzothiophene family, characterized by its molecular formula and CAS number 866039-95-4. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of 3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide typically involves several steps:

- Formation of the Benzothiophene Core : Achieved through cyclization reactions involving thiophene derivatives.

- Chlorination : Introduction of the chloro group using reagents like thionyl chloride.

- Fluoropropoxy Group Attachment : Accomplished via nucleophilic substitution with a fluorinated alcohol.

- Carboxamide Formation : Conversion of carboxylic acid derivatives to carboxamides using ammonia or amines.

These synthetic routes highlight the compound's versatility and potential for modification to enhance biological activity .

Antimicrobial Properties

Research indicates that 3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways involved in cell death. The presence of both chloro and fluoropropoxy groups appears to enhance its binding affinity to molecular targets associated with tumor growth and proliferation .

The exact mechanism of action for 3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide is not fully elucidated, but it is believed to interact with specific enzymes or receptors, modulating their activity. This interaction could lead to altered cellular processes such as apoptosis, cell cycle arrest, or inhibition of proliferation in cancerous cells .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Key Features |

|---|---|

| 3-Chloro-1-benzothiophene-2-carboxamide | Lacks the fluoropropoxy group |

| 6-(3-Fluoropropoxy)-1-benzothiophene-2-carboxamide | Lacks the chloro group |

| 3-Chloro-6-(3-methoxypropoxy)-1-benzothiophene-2-carboxamide | Contains a methoxy group instead of fluoropropoxy |

The presence of both chloro and fluoropropoxy groups in 3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide significantly influences its chemical reactivity and biological activity, enhancing its potential as a therapeutic agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that 3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

- Anticancer Activity Assessment : In another study focusing on various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer effects.

These findings underscore the compound's potential as a candidate for further development in pharmacological applications .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step processes:

- Benzothiophene core formation : Cyclization of thiophenol derivatives with chloroacetic acid under acidic conditions.

- Substitution at position 6 : Reaction with 3-fluoropropanol via nucleophilic aromatic substitution (SNAr), requiring a catalyst like K₂CO₃ in DMF at 80–100°C .

- Carboxamide functionalization : Activation of the carboxyl group (e.g., using HATU or EDCI) followed by coupling with ammonia or amines .

Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, fluoropropoxy signals at δ 4.5–4.7 ppm), IR (C=O stretch ~1655 cm⁻¹), and LC-MS (M+ ion at m/z ~365.8) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- NMR : Aromatic proton splitting patterns confirm substitution positions (e.g., para-fluoropropoxy groups show distinct coupling constants).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₂ClFNO₂S requires m/z 323.0278) .

- X-ray crystallography : Resolves ambiguities in regiochemistry; SHELXL software is widely used for refinement .

Q. How is the compound’s purity assessed, and what analytical thresholds are acceptable for biological testing?

- HPLC : Purity ≥95% (using C18 columns, acetonitrile/water gradients).

- Elemental analysis : Deviation ≤0.4% for C, H, N, S .

- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues (<1% weight loss below 150°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the fluoropropoxy substitution step?

- Solvent selection : DMF or DMSO enhances nucleophilicity of 3-fluoropropanol.

- Catalyst screening : K₂CO₃ vs. Cs₂CO₃ (latter improves SNAr efficiency in sterically hindered positions) .

- Temperature control : 80–100°C balances reaction rate with thermal decomposition risks .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields (75–80%) .

Q. What strategies address contradictory bioactivity data in antimicrobial assays?

- Dose-response validation : Repeat assays with logarithmic concentration gradients (0.1–100 µM) to confirm IC₅₀ consistency.

- Membrane permeability checks : Use efflux pump inhibitors (e.g., CCCP) to rule out false negatives in Gram-negative bacteria .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. How does the fluoropropoxy group influence structure-activity relationships (SAR) in benzothiophene carboxamides?

- Electron-withdrawing effects : Fluorine enhances metabolic stability and binding to hydrophobic enzyme pockets.

- Chain length studies : 3-fluoropropoxy vs. shorter/longer alkoxy analogs show optimal logP (2.5–3.0) for blood-brain barrier penetration .

- Comparative SAR : Replace fluoropropoxy with trifluoromethyl or chloro groups to assess potency shifts in kinase inhibition assays .

Q. What computational methods predict the compound’s binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinase targets).

- MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .

- Free energy calculations : MM-PBSA quantifies binding affinities, correlating with experimental IC₅₀ values .

Q. How can crystallographic data resolve ambiguities in regiochemical assignments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.